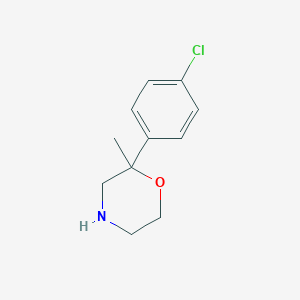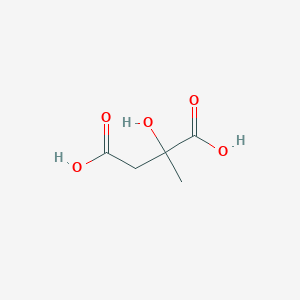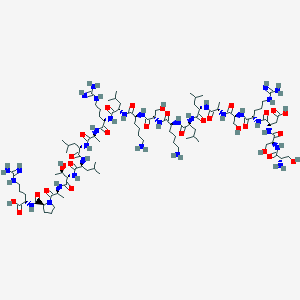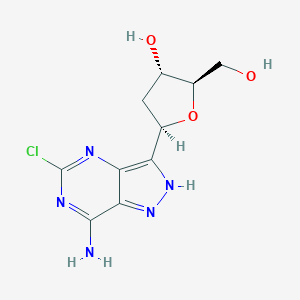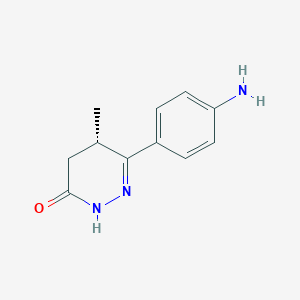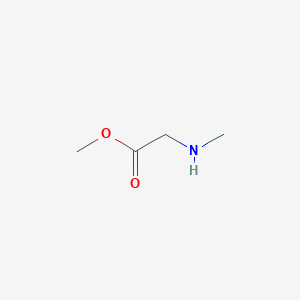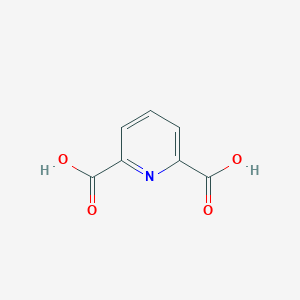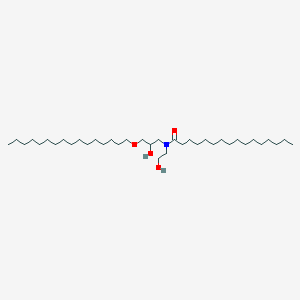![molecular formula C7H7NO2 B025537 2,3-Dihydrofuro[3,2-b]pyridin-3-ol CAS No. 107096-01-5](/img/structure/B25537.png)
2,3-Dihydrofuro[3,2-b]pyridin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[3,2-b]pyridin-3-ol derivatives involves intramolecular reactions such as the Diels-Alder reactions. For example, 3-(3-Butynyloxy)- and 3-(4-pentnyloxy)-1,2,4-triazines undergo intramolecular Diels-Alder reactions to yield 2,3-dihydrofuro[2,3-b]pyridines, which can be further processed to achieve the desired compound (Taylor & Macor, 1986). Another approach utilizes microwave-activated inverse electron demand Diels–Alder reactions for efficient synthesis, highlighting the versatility in synthetic strategies for constructing this scaffold (Hajbi et al., 2007).
Molecular Structure Analysis
The molecular structure of 2,3-dihydrofuro[3,2-b]pyridin-3-ol is characterized by the presence of a 3-hydroxy group attached to the dihydrofuro[3,2-b]pyridine core. This structure facilitates various chemical modifications, enabling the generation of polysubstituted derivatives with diverse chemical functionalities. The ability to introduce different substituents into the scaffold allows for extensive exploration of chemical space for potential applications in drug discovery and material science (Hajbi et al., 2008).
Chemical Reactions and Properties
2,3-Dihydrofuro[3,2-b]pyridin-3-ol and its derivatives participate in a variety of chemical reactions, demonstrating a rich reactivity profile. For instance, the compound can undergo nitration, chlorination, acetoxylation, and cyanation, leading to a range of functionalized derivatives. This reactivity is pivotal for the further transformation of the compound into more complex molecules or for tuning its physical and chemical properties for specific applications (Shiotani et al., 1997).
Propriétés
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQWOVIGRREKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-b]pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

